1-(2,2-dimethylpropanoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as DMPP, and it is a piperidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DMPP is not fully understood, but it is believed to act as a potent inhibitor of the reuptake of dopamine and norepinephrine in the brain. This action leads to an increase in the levels of these neurotransmitters, which can have significant effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
DMPP has been shown to have significant biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can have significant effects on mood, cognition, and behavior. DMPP has also been shown to have anxiolytic and antidepressant effects, making it a potential drug candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in medicinal chemistry and pharmacology. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DMPP, including further investigation into its potential applications in medicinal chemistry and pharmacology. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. DMPP may also have potential applications in other fields of scientific research, such as neuroscience and neurobiology.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where DMPP has been investigated for its potential as a drug candidate for the treatment of various diseases. DMPP has also been studied for its potential use in pharmacology, where it has been shown to have significant effects on the central nervous system.
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)18(23)21-11-9-15(10-12-21)17(22)20-13-14-5-7-16(24-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEAOOLLJJNQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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